molecular formula C5H2F3NO2S B1319602 4-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 944900-55-4

4-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B1319602
CAS No.: 944900-55-4
M. Wt: 197.14 g/mol
InChI Key: UJIAFLBUSAICKJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a thiazole derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity. It is widely used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride under controlled conditions. The reaction mixture is stirred at a specific temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate and water, followed by drying and concentration to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Trifluoromethyl)thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Comparison: Compared to other similar compounds, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group and carboxylic acid on the thiazole ring influences its interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAFLBUSAICKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595473
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-55-4
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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